molecular formula C19H13BrClNO3S B2687746 N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide CAS No. 339031-54-8

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide

Cat. No.: B2687746
CAS No.: 339031-54-8
M. Wt: 450.73
InChI Key: ZBIMFUSHOIIBJV-UHFFFAOYSA-N
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Description

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide is a complex organic compound known for its versatile applications in scientific research. This compound features a unique structure that includes a bromophenyl group, a sulfonyl group, and a chlorobenzenecarboxamide moiety, making it suitable for various chemical reactions and applications in fields such as drug discovery, material synthesis, and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 4-bromobenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-bromobenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of 4-[(4-bromophenyl)sulfonyl]aniline: The 4-bromobenzenesulfonyl chloride is then reacted with aniline in the presence of a base such as pyridine to form the sulfonyl aniline derivative.

    Coupling with 3-chlorobenzenecarboxylic acid: Finally, the 4-[(4-bromophenyl)sulfonyl]aniline is coupled with 3-chlorobenzenecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s reactivity and properties.

    Coupling Reactions: The amide and carboxamide groups can engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of target proteins and pathways. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-bromophenyl)sulfonyl]phenyl}acetamide
  • N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chlorobenzenecarboxamide
  • N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-chlorobenzenecarboxamide

Uniqueness

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both a bromophenyl and a chlorobenzenecarboxamide moiety allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfonylphenyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClNO3S/c20-14-4-8-17(9-5-14)26(24,25)18-10-6-16(7-11-18)22-19(23)13-2-1-3-15(21)12-13/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIMFUSHOIIBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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